An In-Depth Technical Guide to 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one: Properties, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the basic properties of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, a heterocyclic compound belonging to the pyridinone class. This document delves into its chemical identity, physicochemical characteristics, and a plausible synthetic pathway. Furthermore, it explores the broader therapeutic landscape of hydroxypyridinones, highlighting their potential as privileged scaffolds in medicinal chemistry, particularly as metal chelators and antiviral agents. While specific pharmacological and toxicological data for the title compound are not extensively available in the public domain, this guide synthesizes information on structurally related compounds to offer insights into its potential biological activities and avenues for future research.
Introduction: The Pyridinone Scaffold in Medicinal Chemistry
Pyridin-2(1H)-one and its derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in the field of drug discovery. Their unique structural features, including the ability to act as both hydrogen bond donors and acceptors, and their capacity for N-alkylation, provide a versatile platform for the design of novel therapeutic agents. The hydroxypyridinone core, in particular, is recognized as a "privileged" chelating structure, capable of forming stable complexes with various metal ions. This property has been successfully exploited in the development of iron chelators for the treatment of iron overload disorders. Moreover, the pyridinone scaffold is a key component in a number of biologically active molecules, including antiviral agents that inhibit critical viral enzymes like reverse transcriptase. This guide focuses on a specific N-ethyl substituted hydroxypyridinone, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one, to provide a detailed understanding of its fundamental characteristics.
Chemical Identity and Physicochemical Properties
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a pyridinone derivative with the following identifiers:
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IUPAC Name: 1-ethyl-4-hydroxy-6-methyl-1,2-dihydropyridin-2-one
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Molecular Formula: C₈H₁₁NO₂[2]
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Molecular Weight: 153.18 g/mol
A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | [2] |
| Molecular Weight | 153.18 g/mol | N/A |
| XLogP3 | 0.5 | N/A |
| Water Solubility | >23 µg/mL | N/A |
| Hydrogen Bond Donor Count | 1 | N/A |
| Hydrogen Bond Acceptor Count | 3 | N/A |
| Rotatable Bond Count | 1 | N/A |
Synthesis and Characterization
Synthesis of the Precursor: 4-hydroxy-6-methylpyridin-2(1H)-one
A well-documented synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one starts from ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate.[4] The process involves the hydrolysis and decarboxylation of the starting material.
Experimental Protocol (Hypothetical Adaptation):
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Hydrolysis: To a solution of ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (1.0 eq) in a suitable solvent (e.g., ethanol), is added an aqueous solution of a strong base (e.g., sodium hydroxide, 2.0 eq).
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Reflux: The reaction mixture is heated to reflux and stirred for a specified period (e.g., 4-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
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Acidification: After completion, the reaction mixture is cooled to room temperature and acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the product.
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Isolation: The resulting solid is collected by filtration, washed with cold water, and dried to afford 4-hydroxy-6-methylpyridin-2(1H)-one.
N-Alkylation to Yield 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one
The introduction of the ethyl group at the N1 position can be achieved through a standard N-alkylation reaction.
Experimental Protocol (Hypothetical):
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Deprotonation: 4-hydroxy-6-methylpyridin-2(1H)-one (1.0 eq) is dissolved in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile). A base (e.g., potassium carbonate or sodium hydride, 1.1 eq) is added to deprotonate the nitrogen atom.
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Alkylation: An ethylating agent, such as ethyl iodide or ethyl bromide (1.2 eq), is added to the reaction mixture.
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Reaction Conditions: The mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete, as monitored by TLC.
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Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one.
Diagram 1: Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
While experimental spectra for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one are not available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
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¹H NMR: The spectrum would likely show a triplet and a quartet corresponding to the ethyl group protons. Signals for the methyl group protons and the two protons on the pyridinone ring would also be present. The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.
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¹³C NMR: The spectrum would display eight distinct carbon signals, including those for the ethyl group, the methyl group, the carbonyl carbon, and the carbons of the pyridinone ring.
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FT-IR: Characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group, C-H stretches of the alkyl groups, the C=O stretch of the pyridone ring, and C=C stretches of the aromatic ring.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (153.18 g/mol ).
Potential Therapeutic Applications and Mechanism of Action
The therapeutic potential of 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one can be inferred from the well-established biological activities of the broader hydroxypyridinone class of compounds.
Metal Chelation Therapy
Hydroxypyridinones are renowned for their ability to chelate metal ions, particularly iron (Fe³⁺).[5][6] This property is crucial for the treatment of iron overload conditions, such as thalassemia. The bidentate nature of the hydroxypyridinone core allows for the formation of stable octahedral complexes with iron. The N-substituent can significantly influence the pharmacokinetic and pharmacodynamic properties of the chelator, including its oral bioavailability and tissue distribution. N-alkylation, as in the case of the title compound, can modulate the lipophilicity of the molecule, which in turn affects its ability to cross cell membranes and access intracellular iron pools.
Diagram 2: Chelation Mechanism
Caption: Formation of a stable iron-hydroxypyridinone complex.
Antiviral Activity
Pyridin-2(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of the human immunodeficiency virus (HIV).[4] These compounds bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its enzymatic activity and thus prevents viral replication. The substituents on the pyridinone ring play a crucial role in the binding affinity and antiviral potency. The presence of an N-alkyl group can influence the interaction with the hydrophobic pocket of the enzyme. Therefore, 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one could potentially exhibit anti-HIV activity, warranting further investigation.
Toxicology and Safety Profile (Inferred)
A comprehensive toxicological profile for 1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is not publicly available. However, the safety of hydroxypyridinone-based drugs is a critical aspect of their development. For instance, Deferiprone, a commercially available iron chelator, has a well-characterized safety profile that includes potential side effects such as agranulocytosis and gastrointestinal disturbances. Any future development of the title compound would necessitate a thorough evaluation of its acute and chronic toxicity, genotoxicity, and carcinogenicity through a standard battery of in vitro and in vivo studies.
Future Directions and Conclusion
1-ethyl-4-hydroxy-6-methylpyridin-2(1H)-one is a promising, yet underexplored, member of the hydroxypyridinone family. While its fundamental chemical and physical properties can be reasonably predicted, a significant knowledge gap exists regarding its specific synthesis, comprehensive characterization, and biological activity.
Key areas for future research include:
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Development and optimization of a robust synthetic protocol.
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Complete spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its structure.
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In vitro evaluation of its metal-chelating properties, particularly for iron and other biologically relevant metals.
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Screening for antiviral activity, with a focus on HIV reverse transcriptase inhibition.
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Comprehensive in vitro and in vivo toxicological assessment to establish a preliminary safety profile.
References
- Synthesis, physicochemical properties, and evaluation of N-substituted-2-alkyl-3-hydroxy-4(1H)-pyridinones. Journal of Medicinal Chemistry.
-
4-Hydroxy-6-methylpyridin-2(1H)-one. Acta Crystallographica Section E: Structure Reports Online. [Link]
- Hydroxypyridinones as “privileged” chelating structures for the design of medicinal drugs.
- Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Upd
- Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Medicinal Chemistry.
-
1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE. Ivy Fine Chemicals. [Link]
- Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals. Molecules.
- Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Molecules.
- 1-ethyl-4-hydroxy-6-methyl-3-phenyl-pyridin-2-one (C14H15NO2). PubChemLite.
- 4-Hydroxy-6-methylpyridin-2(1H)-one.
- Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activ
- 4-Hydroxy-6-methylpyridin-2(1H)-one. Synthonix.
- Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society.
- Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
- Synthesis of Methyl 4,6-Di-O-ethyl-α-d-glucopyranoside-Based Azacrown Ethers and Their Effects in Asymmetric Reactions. Molecules.
- Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Journal of Chemical Research.
Sources
- 1. 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE | 61296-13-7 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. ivychem.com [ivychem.com]
- 4. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

